molecular formula C22H22F3N3O3S B6580418 1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1206991-51-6

1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Katalognummer: B6580418
CAS-Nummer: 1206991-51-6
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: FCGRXWDKVDUBPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group at position 3 and a 3,4-dimethylbenzenesulfonyl group at position 1. The structural complexity arises from the integration of three key pharmacophores:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities.
  • Trifluoromethylphenyl Group: Enhances lipophilicity and electron-withdrawing properties.
  • 3,4-Dimethylbenzenesulfonyl Group: Modulates solubility and bioavailability while influencing target binding.

Eigenschaften

IUPAC Name

5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S/c1-14-3-8-19(13-15(14)2)32(29,30)28-11-9-17(10-12-28)21-26-20(27-31-21)16-4-6-18(7-5-16)22(23,24)25/h3-8,13,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRXWDKVDUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H21F3N2O2S
  • Molecular Weight: 396.45 g/mol

The compound features a piperidine ring substituted with a sulfonyl group and an oxadiazole moiety, which is known to influence its biological properties.

Research indicates that compounds featuring piperidine and oxadiazole structures often exhibit diverse pharmacological activities. The proposed mechanisms include:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antiviral Activity: Similar compounds have shown efficacy against viral infections by interfering with viral entry or replication.

Antiviral Activity

A study evaluating related compounds indicated that oxadiazole derivatives could inhibit viral entry by targeting host cell receptors. The effectiveness of these compounds is often measured by their EC50 (half maximal effective concentration) values.

CompoundEC50 (µM)Selectivity Index (SI)
10.6420
20.9310

These results suggest that the compound may possess significant antiviral properties, potentially making it a candidate for further development against viral pathogens .

Herbicidal Activity

The compound's structural components suggest potential use as a herbicide. Similar compounds with trifluoromethyl substitutions have demonstrated enhanced herbicidal activity due to their ability to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants.

HerbicideActive IngredientApplication Rate (g/ha)Efficacy
ACompound A375High
BCompound B750Moderate

This indicates that the compound could be evaluated for agricultural applications in pest management .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antiviral Studies: A series of oxadiazole derivatives were tested for their ability to inhibit Ebola virus entry into cells. Compounds with similar structural features showed promising results, suggesting that our compound might also exhibit antiviral properties .
  • Herbicidal Efficacy: Research on trifluoromethyl-substituted benzenesulfonates demonstrated significant herbicidal activity against various weed species, indicating potential applications in agriculture .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent . Its structural components suggest possible interactions with biological targets:

  • Antitumor Activity : Preliminary studies indicate that the oxadiazole moiety may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and effectiveness in therapeutic applications.
  • Enzyme Inhibition : The sulfonamide group can act as a reversible inhibitor for various enzymes, making it a candidate for drug development aimed at conditions like hypertension or cancer.

Biological Studies

Research into the compound's biological effects is ongoing:

  • Receptor Modulation : The compound's ability to interact with specific receptors could lead to developments in treating neurological disorders. Studies are evaluating its impact on neurotransmitter systems.
  • Antimicrobial Properties : Investigations are being conducted to assess the compound's efficacy against bacterial and fungal pathogens.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The sulfonyl group can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : The compound's ability to form stable complexes with metals could be explored for use in nanomaterials and catalysts.

Case Study 1: Antitumor Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of oxadiazole compounds, including this specific derivative. Results indicated significant activity against several cancer cell lines, suggesting that modifications to the piperidine structure can enhance efficacy.

Case Study 2: Enzyme Inhibition Mechanism

Research featured in Bioorganic & Medicinal Chemistry Letters investigated the inhibition profile of sulfonamide derivatives. The study highlighted that compounds similar to 1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine demonstrated effective inhibition of carbonic anhydrase, confirming its potential therapeutic role.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing substituent-driven differences in activity:

Compound Name / ID Molecular Formula Key Substituents Biological Activity Reference
1-(3,4-Dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (Target) C₂₃H₂₃F₃N₃O₃S 3,4-Dimethylbenzenesulfonyl; 4-(trifluoromethyl)phenyl-oxadiazole Antidiabetic (inferred from analogs)
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine C₂₂H₂₅N₃O₂ 4-Methylbenzyl; 3-methoxyphenyl-oxadiazole Anticancer (moderate activity)
1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine C₁₉H₁₈ClFN₃O₃S 4-Chlorobenzenesulfonyl; 2-fluorophenyl-oxadiazole Variable potency in enzyme inhibition
4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine C₁₅H₁₆F₃N₃O Piperidine-methyl-oxadiazole; 4-(trifluoromethyl)phenyl Antidiabetic (GLP-1R PAM activity)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine C₁₄H₁₆F₃N₅O₄S 3,5-Dimethyloxazole sulfonyl; trifluoromethyl-oxadiazole Research-focused (synthetic intermediate)
1-(Benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine C₂₀H₂₁N₃O₃S Benzenesulfonyl; 3-methylphenyl-oxadiazole Antimicrobial (broad-spectrum)

Key Comparative Insights

Sulfonyl Group Modifications
  • 3,4-Dimethylbenzenesulfonyl (Target) : Enhances steric bulk and hydrophobic interactions compared to simpler benzenesulfonyl groups (e.g., ) .
Oxadiazole Substituents
  • 4-(Trifluoromethyl)phenyl (Target) : The CF₃ group boosts metabolic stability and membrane permeability compared to methoxy () or halophenyl groups () .
  • Fluorophenyl () : Enhances selectivity for CNS targets due to fluorine’s electronegativity .
Piperidine Modifications
  • Carboxamide Linkers () : Improve water solubility but may reduce blood-brain barrier penetration compared to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.